

Spectroscopic Characterization of 4-(1-Adamantyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Adamantyl)aniline

Cat. No.: B176474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-(1-Adamantyl)aniline**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of reported data for closely related structures and predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols are also provided to enable researchers to acquire and interpret their own data.

Chemical Structure and Properties

- IUPAC Name: **4-(1-Adamantyl)aniline**
- CAS Number: 1459-48-9
- Molecular Formula: C₁₆H₂₁N
- Molecular Weight: 227.34 g/mol
- Appearance: Off-white to light brown solid[1][2]
- Melting Point: 107-108 °C[1][2]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **4-(1-Adamantyl)aniline**. These predictions are based on the analysis of its constituent parts: a para-disubstituted aniline ring and a 1-substituted adamantyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **4-(1-Adamantyl)aniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	Doublet	2H	Aromatic protons (ortho to -NH ₂)
~ 6.5 - 6.7	Doublet	2H	Aromatic protons (meta to -NH ₂)
~ 3.5 (broad)	Singlet	2H	-NH ₂ protons
~ 2.0 - 2.1	Broad Singlet	3H	Adamantyl -CH protons
~ 1.8 - 1.9	Broad Singlet	6H	Adamantyl -CH ₂ protons
~ 1.7 - 1.8	Broad Singlet	6H	Adamantyl -CH ₂ protons

Note: The chemical shifts of the adamantyl protons are based on data for related adamantane derivatives. The aromatic proton shifts are estimated based on a para-substituted aniline.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for **4-(1-Adamantyl)aniline**

Chemical Shift (δ , ppm)	Assignment
~ 145	Aromatic C-NH ₂
~ 138	Aromatic C-Adamantyl
~ 129	Aromatic CH (meta to -NH ₂)
~ 115	Aromatic CH (ortho to -NH ₂)
~ 43	Adamantyl -CH ₂
~ 37	Adamantyl quaternary C
~ 30	Adamantyl -CH
~ 29	Adamantyl -CH ₂

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions for **4-(1-Adamantyl)aniline**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3450 - 3300	N-H stretching (asymmetric and symmetric)	Medium
3100 - 3000	Aromatic C-H stretching	Medium
2950 - 2850	Adamantyl C-H stretching	Strong
1620 - 1580	Aromatic C=C stretching	Medium
1520 - 1480	Aromatic C=C stretching	Medium
1300 - 1250	Aromatic C-N stretching	Medium
850 - 810	C-H out-of-plane bending (para-disubstituted)	Strong

Note: The presence of a strong absorption in the $850\text{-}810\text{ cm}^{-1}$ range is highly indicative of a 1,4-disubstituted (para) benzene ring.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **4-(1-Adamantyl)aniline**

m/z Value	Proposed Fragment Ion	Notes
227	$[\text{M}]^+$ (Molecular Ion)	The molecular ion peak is expected to be observed.
135	$[\text{C}_{10}\text{H}_{15}]^+$ (Adamantyl cation)	Expected to be a very prominent, often the base peak, due to its high stability.
92	$[\text{C}_6\text{H}_4\text{NH}]^+$ (Fragment from cleavage of the adamantyl group)	A plausible fragment resulting from the loss of the adamantyl group.

Note: Electron ionization (EI) is assumed. The fragmentation pattern of adamantane-containing compounds is often dominated by the stable adamantyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of **4-(1-Adamantyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-(1-Adamantyl)aniline** for ^1H NMR and 20-50 mg for ^{13}C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- The height of the solution in the NMR tube should be approximately 4-5 cm.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - ^1H NMR:
 - Observe frequency: 400 MHz
 - Solvent: CDCl_3
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
 - ^{13}C NMR:
 - Observe frequency: 100 MHz
 - Solvent: CDCl_3
 - Number of scans: 1024 or more (as needed for good signal-to-noise)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

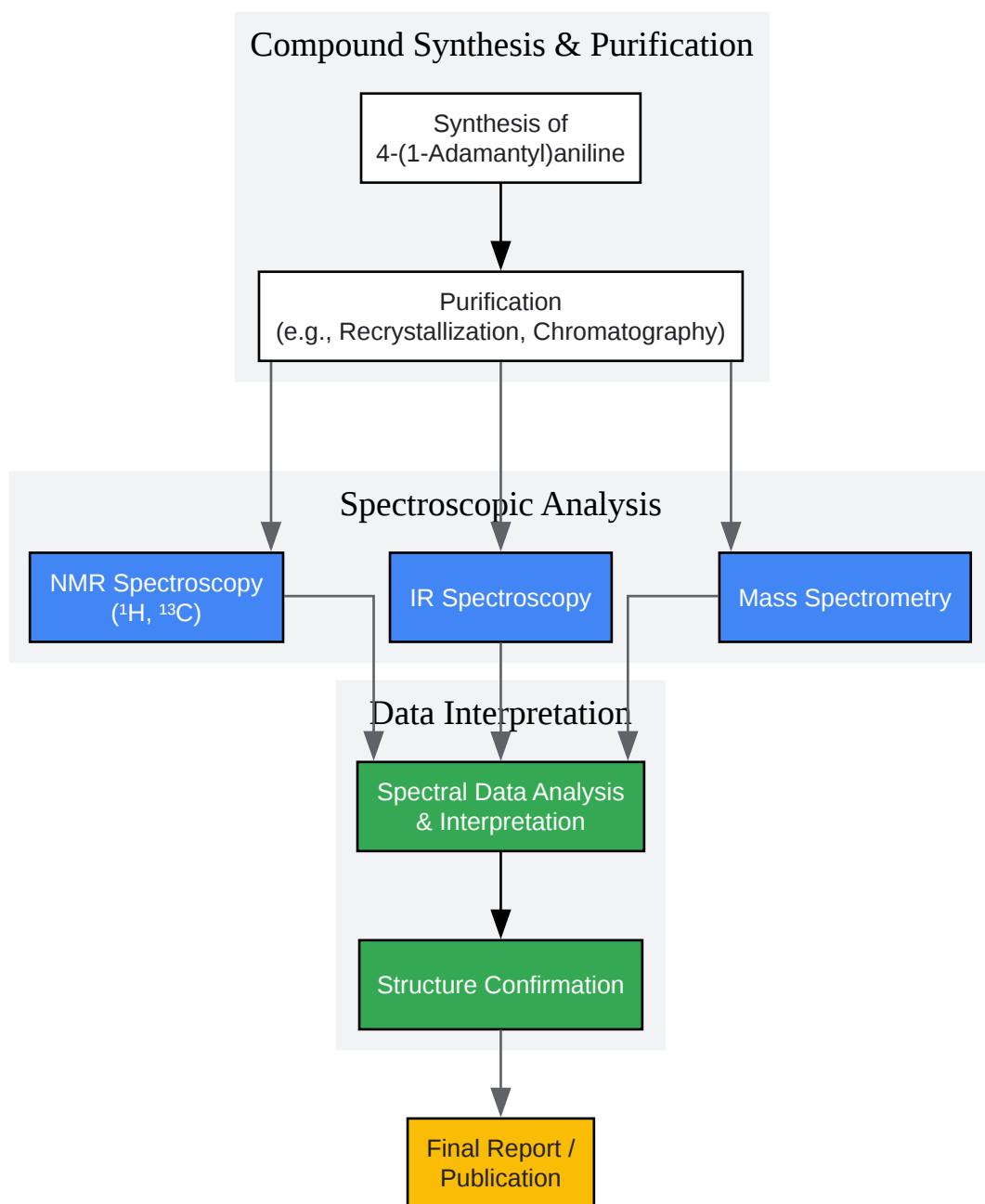
- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **4-(1-Adamantyl)aniline** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]
 - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
- Spectrum Acquisition (FTIR):
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum.
 - The typical scanning range is 4000 to 400 cm^{-1} .

- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in **4-(1-Adamantyl)aniline**.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (LC-MS with Electrospray Ionization - ESI):


- Sample Preparation:
 - Prepare a dilute solution of **4-(1-Adamantyl)aniline** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
- LC-MS Parameters (Example):
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute the compound.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 1-5 µL.
 - Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow and Temperature: Optimize for the specific instrument.

- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[M+H]^+$ (expected at m/z 228).
 - If fragmentation data is acquired (MS/MS), analyze the daughter ions to confirm the structure. The adamantyl cation (m/z 135) is a key expected fragment.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like **4-(1-Adamantyl)aniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-(1-Adamantyl)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176474#spectroscopic-characterization-of-4-1-adamantyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com